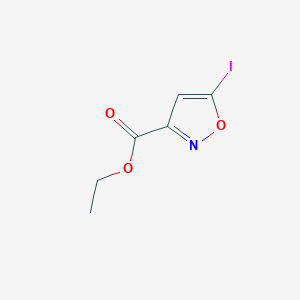

Ethyl 5-iodoisoxazole-3-carboxylate

Description

Strategic Importance of Isoxazole (B147169) Ring Systems in Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. researchgate.netsigmaaldrich.comnih.govnih.gov The presence of the N-O bond makes the isoxazole ring susceptible to cleavage under various conditions, which allows for its transformation into other valuable functional groups. This latent functionality makes isoxazoles useful as synthetic equivalents for various structural motifs.

The synthesis of the isoxazole ring is well-established, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a primary and highly effective method. nih.govresearchgate.net This reaction allows for the construction of 3,5-disubstituted isoxazoles with good regioselectivity. nih.gov The substituents on the isoxazole ring can be readily manipulated, providing access to a diverse array of functionally complex molecules. researchgate.net

Role of Halogenated Heterocycles as Versatile Synthetic Intermediates

Halogenated heterocyclic compounds are crucial building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. The halogens, particularly iodine, serve as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the heterocyclic core.

The introduction of a halogen atom onto a heterocyclic ring provides a handle for a wide range of chemical transformations, including but not limited to Suzuki, Sonogashira, and Heck couplings, as well as Ullmann-type condensations. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgyoutube.com The ability to selectively functionalize a specific position of the heterocycle through these reactions is a powerful tool for the synthesis of complex target molecules.

The Unique Research Significance of Ethyl 5-iodoisoxazole-3-carboxylate as a Polyfunctionalized Scaffold

This compound, with its CAS number 149286-19-1, combines the advantageous features of both the isoxazole ring and a halogen substituent in a single molecule. sigmaaldrich.com This unique combination makes it a highly valuable polyfunctionalized scaffold for organic synthesis. The ester group at the 3-position and the iodo group at the 5-position offer two distinct points for chemical modification.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, or it can participate in other coupling reactions. The iodo substituent, as previously mentioned, is a key functional group for a multitude of cross-coupling reactions. This dual reactivity allows for a stepwise and controlled functionalization of the isoxazole core, providing a pathway to a wide range of complex and diverse molecular architectures. The strategic placement of these functional groups makes this compound an ideal starting material for the synthesis of polysubstituted isoxazoles and other heterocyclic systems.

Chemical Properties

| Property | Value | Source |

| CAS Number | 149286-19-1 | sigmaaldrich.com |

| Linear Formula | C6H6INO3 | sigmaaldrich.com |

| Molecular Weight | 281.02 g/mol | Calculated |

Synthetic Approaches

The synthesis of this compound can be conceptually approached through the well-established 1,3-dipolar cycloaddition reaction. A plausible synthetic route would involve the reaction of ethyl propiolate with an iodo-substituted nitrile oxide. The nitrile oxide can be generated in situ from the corresponding aldoxime or nitro compound.

A general procedure for the synthesis of a similar compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves the reaction of an enamine with a nitro compound in the presence of a dehydrating agent like phosphorus oxychloride. orgsyn.org This method proceeds through the in situ formation of a nitrile oxide, which then undergoes a highly regioselective 1,3-dipolar cycloaddition with the enamine. A similar strategy could be employed for the synthesis of this compound, using appropriate starting materials.

Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the sequential or concurrent functionalization of its two reactive sites: the iodo group and the ester group.

Cross-Coupling Reactions at the C5-Position

The C-I bond at the 5-position of the isoxazole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction allows for the introduction of an alkynyl group at the C5-position by coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.govnih.govorganic-chemistry.org This provides a route to 5-alkynylisoxazole derivatives.

Suzuki Coupling: The Suzuki reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent, such as a boronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This is a powerful method for introducing aryl or vinyl substituents at the C5-position.

Heck Coupling: The Heck reaction involves the coupling of the iodo-isoxazole with an alkene to form a new C-C bond, leading to the synthesis of 5-vinylisoxazole (B12908037) derivatives. wikipedia.orgorganic-chemistry.orgyoutube.com

Functionalization of the Ester Group

The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with amines to form amides, or with alcohols to form different esters. This provides an additional point of diversity for the synthesis of a library of isoxazole derivatives. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-iodo-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMQZWNVBFOPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Iodoisoxazole 3 Carboxylate

Direct Iodination Strategies on Isoxazole (B147169) Precursors

Direct iodination involves the introduction of an iodine atom onto the ethyl isoxazole-3-carboxylate scaffold. The regioselectivity of this reaction is highly dependent on the electronic properties of the isoxazole ring, with the C4 position being the most common site for electrophilic attack due to its higher electron density. Consequently, synthesizing the 5-iodo isomer via direct iodination is often challenging and may require precursors with a blocking group at the C4 position.

Electrophilic Iodination Protocols for Isoxazole Derivatives

Electrophilic iodination is a common method for halogenating heterocyclic compounds. For isoxazoles, this typically involves an iodine source and an activating agent. A widely used protocol employs N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA). This method is effective for introducing iodine onto the isoxazole ring, although it predominantly yields the 4-iodo isomer.

The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles such as iodine monochloride (ICl) or molecular iodine (I₂) also provides a pathway to 4-iodoisoxazoles through electrophilic cyclization. ICl is noted as a particularly efficient electrophile, leading to high yields in shorter reaction times.

Table 1: Electrophilic Iodination Conditions for Isoxazoles

| Reagent System | Substrate Type | Typical Product | Reference |

|---|---|---|---|

| NIS / TFA | 3-substituted Isoxazoles | 4-Iodoisoxazoles | |

| ICl or I₂ | 2-Alkyn-1-one O-methyl oximes | 3,5-disubstituted 4-iodoisoxazoles |

Metal-Mediated or Catalyzed Iodination Methods

Transition metal catalysis offers an alternative for the functionalization of isoxazoles. Palladium(II)-catalyzed C-H activation has been explored for the C4-iodination of 3,5-disubstituted isoxazoles. This approach highlights the progress in site-selective functionalization of the isoxazole core, although, like electrophilic methods, it favors the C4 position. Achieving iodination at the C5 position would likely necessitate a more complex, directed synthesis strategy.

Cycloaddition-Based Synthetic Routes

Constructing the isoxazole ring with the iodine atom already in place is a more direct and regioselective approach to obtaining Ethyl 5-iodoisoxazole-3-carboxylate. These methods are centered around the [3+2] cycloaddition reaction, a powerful tool for forming five-membered heterocycles.

1,3-Dipolar Cycloadditions Involving Iodoalkynes and Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis. This reaction involves the concertive addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile, such as an alkyne. To synthesize this compound, the reaction would occur between a nitrile oxide bearing the ethyl carboxylate group and an iodoalkyne.

The required nitrile oxide, ethyl 2-cyano-2-(hydroxyimino)acetate, can be generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate. The dipolarophile would be iodoacetylene. The cycloaddition of these two components would directly yield the target molecule. Ruthenium-catalyzed cycloadditions have been shown to be effective for the reaction between nitrile oxides and electronically deficient 1-iodoalkynes, leading specifically to 4-haloisoxazoles. While this specific catalyst system directs to the 4-halo isomer, uncatalyzed or alternatively catalyzed reactions can provide different regioselectivity.

Hypervalent iodine reagents, such as diacetoxyiodobenzene, are also used to mediate the [3+2] cycloaddition of nitrile oxides with alkynes in a metal-free approach.

Table 2: Components for 1,3-Dipolar Cycloaddition Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Resulting Moiety at C3 | Resulting Moiety at C5 |

|---|---|---|---|

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Iodoacetylene | Ethyl carboxylate | Iodine |

Tandem Synthesis Approaches Integrating Isoxazole Formation and Iodination

Adapting this to the target compound, one could envision a reaction starting with ethyl propiolate, which would be converted to its copper(I) acetylide derivative. Subsequent reaction with a suitable nitrile oxide precursor and an iodine source under optimized conditions could potentially form this compound in a single pot.

Oxidative Cycloaddition Reactions to Form Isoxazole Core

Oxidative cycloaddition presents another pathway for isoxazole synthesis. These reactions often utilize hypervalent iodine(III) species as oxidants to facilitate the intramolecular cyclization of precursors like alkyne- or alkene-tethered aldoximes. This method has been successfully used to prepare various fused isoxazole derivatives in high yields. A divergent synthesis of isoxazoles can be achieved from β,γ-unsaturated oximes using a hypervalent fluoroiodane reagent, where intramolecular oxygenation of the alkene leads to the heterocyclic core. While these methods are powerful for creating the isoxazole ring, their application to form a 5-iodo substituted product would depend on the design of a suitable open-chain precursor that incorporates both the iodo-substituent and the functional groups necessary for cyclization.

Functional Group Interconversion and Derivatization Approaches from Related Isoxazoles.

One of the primary routes to obtaining this compound is through the chemical modification of closely related isoxazole precursors. These methods leverage established chemical reactions to introduce the desired functional groups, namely the iodine atom at the 5-position and the ethyl ester at the 3-position.

A common and effective method for introducing an iodine atom onto an aromatic or heteroaromatic ring is through a halogen exchange reaction, famously known as the Finkelstein reaction. mdpi.comwikipedia.org This SN2 reaction involves the exchange of one halogen atom for another. In the context of synthesizing this compound, a precursor such as ethyl 5-bromoisoxazole-3-carboxylate or ethyl 5-chloroisoxazole-3-carboxylate would be treated with an iodide salt.

The classic Finkelstein reaction often utilizes sodium iodide dissolved in acetone. wikipedia.org The success of this reaction is driven by the differential solubility of the halide salts in the solvent. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not, causing it to precipitate out of solution and drive the equilibrium towards the formation of the iodo-substituted product. lscollege.ac.in

However, the isoxazole ring possesses aromatic character, which can make direct nucleophilic substitution more challenging compared to alkyl halides. For such substrates, a modified approach known as the "aromatic Finkelstein reaction" is often employed. This variant typically requires a catalyst to facilitate the halogen exchange. Copper(I) iodide, often in combination with a diamine ligand, has been shown to be an effective catalyst for the conversion of aryl bromides to aryl iodides. wikipedia.org Nickel-based catalysts have also been explored for this transformation. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or n-butanol.

A plausible reaction scheme for the conversion of ethyl 5-bromoisoxazole-3-carboxylate to its iodo counterpart is presented below:

Reaction Scheme: Starting Material: Ethyl 5-bromoisoxazole-3-carboxylate Reagents: Sodium iodide (NaI) Catalyst: Copper(I) iodide (CuI) Solvent: Dimethylformamide (DMF) or n-butanol Product: this compound

The following table summarizes typical reaction conditions for an aromatic Finkelstein reaction.

| Parameter | Condition |

| Starting Material | Ethyl 5-bromoisoxazole-3-carboxylate |

| Iodide Source | Sodium Iodide (NaI) |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand (optional) | 1,2- or 1,3-diamine |

| Solvent | Dimethylformamide (DMF), Dioxane, or n-Butanol |

| Temperature | Elevated temperatures (e.g., 100-150 °C) |

Another synthetic route involves the direct esterification of 5-iodoisoxazole-3-carboxylic acid. This reaction, known as the Fischer esterification, involves treating the carboxylic acid with an alcohol—in this case, ethanol (B145695)—in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca This is a reversible reaction, and to achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. organic-chemistry.org

This shift is typically accomplished in one of two ways:

Use of Excess Alcohol: By using ethanol as the solvent, its large excess concentration drives the reaction forward according to Le Châtelier's principle. athabascau.ca

Removal of Water: The water produced as a byproduct can be removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus, which also shifts the equilibrium to the product side. organic-chemistry.org

Commonly used acid catalysts for Fischer esterification include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. masterorganicchemistry.com

The general reaction is as follows:

Reaction Scheme: Starting Material: 5-iodoisoxazole-3-carboxylic acid Reagents: Ethanol (in excess) Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) Product: this compound and Water

The table below outlines typical conditions for a Fischer esterification.

| Parameter | Condition |

| Starting Material | 5-iodoisoxazole-3-carboxylic Acid |

| Alcohol | Ethanol (often used as solvent) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) |

| Temperature | Reflux |

| Work-up | Neutralization of acid, extraction of the ester |

Sustainable and Green Chemistry Approaches to Synthesis.

In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, aiming to reduce environmental impact and improve efficiency. bohrium.com For the synthesis of isoxazole derivatives, including this compound, several sustainable methodologies can be considered.

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a green alternative to traditional synthetic methods. mdpi.com The use of ultrasonic irradiation can enhance reaction rates, improve yields, and reduce reaction times for the synthesis of isoxazole scaffolds. preprints.org This technique often allows for reactions to be conducted under milder conditions and can minimize the formation of byproducts. mdpi.com Ultrasound has been successfully applied to various isoxazole syntheses, including one-pot multi-component reactions. nih.gov

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly efficient as they combine several synthetic steps into a single operation, reducing the need for intermediate purification, minimizing solvent waste, and saving time and energy. preprints.org The synthesis of isoxazole derivatives has been achieved through three- and five-component reactions, often facilitated by green conditions such as ultrasound irradiation or the use of aqueous media. mdpi.comniscpr.res.in

While specific green synthetic routes for this compound are not extensively documented, the application of these general principles offers promising avenues for its sustainable production. For instance, a greener approach to its synthesis could involve a one-pot reaction combining the formation of the isoxazole ring and subsequent functionalization under ultrasound irradiation in an aqueous solvent system.

The following table summarizes some green chemistry approaches applicable to isoxazole synthesis.

| Green Approach | Description | Potential Benefits |

| Ultrasound Irradiation | Use of ultrasonic waves to promote the reaction. mdpi.com | Faster reaction rates, higher yields, milder conditions. preprints.org |

| Aqueous Media | Using water as the reaction solvent. niscpr.res.in | Reduced use of volatile organic compounds (VOCs), lower toxicity, improved safety. |

| Photocatalysis | Utilizing natural sunlight as an energy source. semnan.ac.ir | Renewable energy source, mild reaction conditions, reduced energy consumption. |

| Multi-Component Reactions | Combining three or more reactants in a single step. preprints.org | Increased efficiency, reduced waste, atom economy. |

Reactivity and Advanced Derivatization Studies of Ethyl 5 Iodoisoxazole 3 Carboxylate

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The electron-deficient nature of the isoxazole (B147169) ring, coupled with the reactive carbon-iodine bond, makes the C5-position an ideal site for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the coupling of an organoboron reagent with an organic halide. nih.gov In the case of ethyl 5-iodoisoxazole-3-carboxylate, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C5-position. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The reaction conditions generally tolerate a variety of functional groups and benefit from the use of commercially available and relatively stable organoboron reagents. nih.govmdpi.com For the C5-arylation of iodo-azoles, typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like toluene, dioxane, or DMF. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | mdpi.com |

| Ligand | SPhos, XPhos | arkat-usa.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | arkat-usa.orgmanchester.ac.uk |

| Solvent | Toluene, Dioxane, DMF, EtOH/H₂O | arkat-usa.orgmanchester.ac.uk |

| Temperature | 80-120 °C | arkat-usa.orgmanchester.ac.uk |

The Sonogashira coupling provides a reliable route to C5-alkynylated isoxazoles through the reaction of this compound with a terminal alkyne. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov The mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the organopalladium halide intermediate.

Studies on 4-iodo-3,5-disubstituted isoxazoles have shown that the reaction is influenced by the steric hindrance of the substituents on the isoxazole ring. nih.govresearchgate.net While electronic effects at the C3 position appear to be negligible, bulky groups can impact the reaction efficiency. nih.govresearchgate.net A variety of terminal alkynes, including those with aryl, alkyl, and silyl (B83357) substituents, can be successfully coupled under these conditions. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Iodo-Isoxazoles

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(acac)₂, Pd(PPh₃)₂Cl₂ | nih.gov |

| Ligand | PPh₃ | nih.gov |

| Co-catalyst | CuI | nih.gov |

| Base | Et₂NH | nih.gov |

| Solvent | DMF | nih.gov |

| Temperature | Room Temperature to 80 °C | nih.gov |

The Stille coupling reaction, which utilizes organotin reagents, is another effective method for forming C-C bonds at the C5-position of the isoxazole ring. mdpi.com A key advantage of the Stille coupling is its tolerance to a wide array of functional groups and the fact that the reactions are generally carried out under mild conditions. mdpi.com The reaction proceeds via the standard catalytic cycle of oxidative addition, transmetalation with the organostannane, and reductive elimination.

The Buchwald-Hartwig amination has emerged as a cornerstone for the synthesis of aryl amines, enabling the formation of a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.org For this compound, this transformation would lead to the corresponding 5-amino-isoxazole derivatives.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor and a sterically demanding phosphine (B1218219) ligand. wikipedia.orgyoutube.com The development of various generations of ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides, often under milder conditions. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product. youtube.com

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

| Parameter | Component | Reference |

|---|---|---|

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | nih.gov |

| Ligand | BINAP, DPPF, XPhos, TrixiePhos | wikipedia.orgnih.gov |

| Base | t-BuONa, t-BuOLi, Cs₂CO₃ | nih.gov |

| Solvent | Toluene, Dioxane | nih.gov |

The Negishi and Kumada coupling reactions offer powerful alternatives for C-C bond formation, utilizing organozinc and organomagnesium (Grignard) reagents, respectively. wikipedia.orgorganic-chemistry.orgscispace.com The Negishi coupling is known for its high functional group tolerance and reactivity, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction is catalyzed by palladium or nickel complexes and proceeds through a similar catalytic cycle to other cross-coupling reactions. wikipedia.orgorganic-chemistry.org Organozinc reagents are typically more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org

The Kumada coupling, one of the earliest discovered cross-coupling reactions, employs readily available Grignard reagents. scispace.comorganic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can sometimes limit the functional group tolerance compared to other methods. researchgate.net Nickel catalysts are often employed for Kumada couplings. organic-chemistry.orgnih.gov Both reactions represent viable, though perhaps more sensitive, routes for the derivatization of the C5-position of this compound.

Transformations Involving the Ethyl Ester Moiety at C3

The ethyl ester functionality at the C3-position of the isoxazole ring provides a handle for further synthetic manipulations. The most common transformation is hydrolysis to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions. For instance, hydrolysis of similar ester-containing benzisoxazoles can be accomplished using sulfuric acid at elevated temperatures. The resulting carboxylic acid can then serve as a precursor for a variety of other functional groups, such as amides, through standard coupling procedures.

Additionally, the ester can potentially undergo reduction to the corresponding primary alcohol, ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, using suitable reducing agents. sigmaaldrich.combiosynth.com This transformation opens up further avenues for derivatization, such as etherification or oxidation to the corresponding aldehyde. Transesterification reactions are also feasible, allowing for the modification of the ester group itself.

Hydrolysis to Carboxylic Acid and Subsequent Derivatization

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-iodoisoxazole-3-carboxylic acid. This transformation is typically achieved under basic conditions, such as treatment with an aqueous solution of a hydroxide (B78521) salt like sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the carboxylate salt.

The resulting 5-iodoisoxazole-3-carboxylic acid is a crucial intermediate for further derivatization, primarily through reactions of the carboxylic acid moiety. researchgate.netnih.gov A common and significant derivatization is the formation of amides. This is typically accomplished by first activating the carboxylic acid, for example by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The activated acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide.

Another approach to amide formation involves the use of peptide coupling reagents. These reagents facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need to isolate the often-sensitive acyl chloride. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and minimize side reactions. nih.gov These methods offer a broad scope for introducing diverse functionalities by varying the amine component.

| Transformation | Reagents | Product |

| Ester Hydrolysis | 1. NaOH (aq) or LiOH (aq) 2. HCl (aq) | 5-Iodoisoxazole-3-carboxylic acid |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | N,N-Disubstituted-5-iodoisoxazole-3-carboxamide |

| Amide Formation (Coupling) | R¹R²NH, EDC, HOBt | N,N-Disubstituted-5-iodoisoxazole-3-carboxamide |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester in this compound is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired product.

For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of mthis compound. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use the new alcohol as the solvent or to remove the ethanol (B145695) that is formed during the reaction. This method allows for the synthesis of a library of different esters of 5-iodoisoxazole-3-carboxylic acid, which can be useful for modulating properties like solubility or reactivity.

| Reactant Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Propan-2-ol | Sodium isopropoxide | Isopropyl 5-iodoisoxazole-3-carboxylate |

| Benzyl alcohol | Titanium(IV) isopropoxide | Benzyl 5-iodoisoxazole-3-carboxylate |

Reduction of the Ester Group to Alcohol Functionality

The ester functionality of this compound can be reduced to a primary alcohol, yielding (5-iodoisoxazol-3-yl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction typically proceeds at low temperatures (e.g., 0 °C) and requires a subsequent aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum alkoxide complex to liberate the final alcohol product. An alternative reducing agent that can be employed is diisobutylaluminium hydride (DIBAL-H), which can sometimes offer better selectivity if other reducible functional groups are present in the molecule.

| Reducing Agent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (5-Iodoisoxazol-3-yl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane (DCM) | (5-Iodoisoxazol-3-yl)methanol |

Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring System

Regioselective Functionalization of the Isoxazole Nucleus

The isoxazole ring in this compound has two substituents, the ester at C3 and the iodine at C5. The C4 position is the only unsubstituted carbon on the heterocyclic ring and is the primary site for further functionalization via electrophilic substitution. However, direct electrophilic substitution on the electron-deficient isoxazole ring can be challenging. A more common strategy involves deprotonation of the C4-H with a strong base, such as n-butyllithium (n-BuLi), to generate a potent nucleophile. This lithiated intermediate can then react with a variety of electrophiles to introduce new substituents at the C4 position in a highly regioselective manner.

The iodine atom at the C5 position is a key functional handle for nucleophilic aromatic substitution (SNA_r) reactions. The electron-withdrawing nature of the isoxazole ring and the ester group facilitate the displacement of the iodide by various nucleophiles. For instance, in reactions analogous to those of 5-nitroisoxazoles, the iodo-group can be substituted by O-, N-, and S-based nucleophiles, often catalyzed by transition metals like copper or palladium. nih.gov This allows for the introduction of a wide array of functionalities at the C5 position.

Ring-Opening and Rearrangement Pathways of the Isoxazole Core

The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, leading to ring-opening reactions. mdpi.com One of the most common methods to induce this transformation is through catalytic hydrogenation. mdpi.com For example, treatment of a related ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate with hydrogen gas over a palladium on carbon (Pd/C) catalyst resulted in the reductive opening of the isoxazole ring to yield an enaminone. mdpi.com This type of reaction proceeds via cleavage of the N-O bond followed by subsequent rearrangement.

Base-catalyzed ring-opening is also a known pathway for isoxazoles. Strong bases can deprotonate the C4-proton, initiating a cascade of electronic rearrangements that results in the cleavage of the N-O bond and formation of an open-chain species, such as a cyano-ketoester. The specific outcome of these ring-opening reactions is highly dependent on the substrate's substitution pattern and the reaction conditions employed. In some cases, unexpected rearrangements can occur, leading to different heterocyclic systems. For example, base-catalyzed recyclization of certain 5-(ethoxycarbonyl)isoxazoline N-oxides has been shown to yield 5-hydroxy-1,2-oxazin-6-ones instead of the expected isoxazole. researchgate.net

Stereoselective Reactions and Asymmetric Transformations

While this compound itself is an achiral molecule, it can be a substrate in reactions that generate new stereocenters. The development of asymmetric transformations to control the stereochemistry of these reactions is an area of growing interest. researchgate.net

Asymmetric synthesis involving isoxazole derivatives often focuses on reactions at a substituent or on cycloaddition reactions where the isoxazole is formed. For a pre-formed molecule like this compound, asymmetric transformations would typically involve the use of chiral catalysts to control the facial selectivity of an addition to the ring or a reaction at a prochiral center created from one of the substituents.

For instance, if the C4 position were to be functionalized with a group that creates a prochiral center, a subsequent reduction of a ketone at this position could be performed enantioselectively using a chiral reducing agent or a catalyst like those used in Noyori or CBS reductions. Similarly, if the ester group were reduced to the alcohol and then oxidized to the aldehyde, asymmetric additions of organometallic reagents to the aldehyde could be achieved using chiral ligands. While specific examples for this compound are not widely documented, the principles of asymmetric catalysis are applicable. The field continues to evolve, with new chiral catalysts and methods being developed for a wide range of heterocyclic compounds. researchgate.netsioc.ac.cn

Cascade and Multicomponent Reaction Sequences Involving this compound

Despite the synthetic utility of isoxazole derivatives in medicinal chemistry and materials science, detailed research on the participation of this compound in cascade and multicomponent reactions (MCRs) is not extensively documented in publicly available scientific literature. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid construction of complex molecular architectures.

The reactivity of the this compound scaffold suggests its potential as a versatile building block in such transformations. The presence of a carbon-iodine bond at the 5-position of the isoxazole ring is of particular significance. This functional group is a well-established participant in a variety of cross-coupling reactions, which can serve as the initiating step for a cascade sequence. For instance, a Sonogashira coupling between the iodo-isoxazole and a terminal alkyne could, in principle, be followed by an intramolecular cyclization or other transformations to yield fused heterocyclic systems. However, specific examples of such cascade processes commencing with this compound are not readily found in current research.

Similarly, the application of this compound as a component in established multicomponent reactions has not been specifically detailed. While the isoxazole motif is present in the products of some MCRs, the use of this particular iodo-substituted precursor as a starting material is not described.

The exploration of cascade and multicomponent reactions involving this compound represents a potential area for future research. The development of such methodologies could provide efficient routes to novel and structurally diverse isoxazole-containing compounds with potential applications in various fields of chemical science.

Due to the lack of specific research findings on the cascade and multicomponent reactions of this compound, no data tables of detailed research findings can be provided at this time.

Applications in Complex Molecule Construction and Scaffold Development

Building Block for Fused and Polycyclic Heterocyclic Architectures

Ethyl 5-iodoisoxazole-3-carboxylate serves as a foundational component for constructing molecules that incorporate multiple ring systems. The C5-iodo group is readily employed in palladium-catalyzed cross-coupling reactions to append other aromatic or heteroaromatic rings, thereby generating complex, multi-cyclic scaffolds.

A key example is the use of Suzuki-Miyaura coupling to link an indole (B1671886) ring system to the isoxazole (B147169) core. In a patented synthetic route, this compound is reacted with 5-indolylboronic acid to produce 5-(indol-5-yl)isoxazole-3-carboxylate derivatives. google.com This reaction effectively joins two distinct heterocyclic systems, forming the basis for more elaborate polycyclic structures relevant to pharmaceutical development. The ability to forge such connections reliably makes this building block invaluable for accessing novel chemical space.

Precursor in Target-Oriented Synthesis of Diverse Chemical Entities

The strategic application of this compound is evident in the synthesis of specific, high-value target molecules, such as enzyme inhibitors. For instance, it has been used as a key precursor in the development of novel inhibitors for UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in Gram-negative bacteria. google.com The inhibition of LpxC is a promising strategy for developing new antibiotics with novel mechanisms of action. google.com

In a documented synthesis, this compound was subjected to a Sonogashira coupling reaction with an elaborated terminal alkyne, tert-butyl-(4-ethynylphenoxy)-diphenyl-silane. google.com This reaction, catalyzed by palladium and copper(I) iodide, efficiently creates a C-C bond between the isoxazole ring and the alkyne, leading to a complex intermediate that is further elaborated to yield the final LpxC inhibitor. google.com

Table 1: Sonogashira Coupling for LpxC Inhibitor Precursor Synthesis google.com

| Role | Compound | Reagents/Conditions |

|---|---|---|

| Starting Material 1 | This compound | Acetonitrile (solvent) |

| Starting Material 2 | tert-butyl-(4-ethynylphenoxy)-diphenyl-silane | Triethylamine (B128534) (base) |

| Catalyst System | Copper(I) Iodide (CuI), SUPERSTABLE Pd(0) CATALYST | Room Temperature |

| Product | Ethyl 5-((4-((tert-butyldiphenylsilyl)oxy)phenyl)ethynyl)isoxazole-3-carboxylate | - |

This targeted approach highlights the utility of the iodo-isoxazole in constructing specific, biologically active compounds where the isoxazole moiety serves as a central scaffold.

Utilization in the Creation of Diverse Libraries of Substituted Isoxazole Derivatives

The capacity to generate large collections of related compounds for biological screening is a cornerstone of modern drug discovery. This compound is an ideal starting point for creating diverse libraries of 5-substituted isoxazole derivatives. Its role as a "pivotal intermediate" stems from its suitability for Suzuki-Miyaura couplings with a wide array of aryl and heteroaryl boronic acids. evitachem.com

By keeping the this compound core constant and varying the boronic acid coupling partner, chemists can systematically and efficiently synthesize a library of compounds with diverse substituents at the C5 position. google.comevitachem.com This method allows for the exploration of structure-activity relationships (SAR) by observing how different appended groups affect the biological activity of the resulting molecules. For example, coupling with different substituted indolylboronic acids or other heteroaryl boronic acids can generate a focused library for screening against specific therapeutic targets. google.com

Table 2: Conceptual Framework for Library Synthesis via Suzuki Coupling

| Isoxazole Core | Variable Reagent (Boronic Acid) | Potential Product Class |

|---|---|---|

| This compound | Phenylboronic acid | 5-Phenylisoxazole derivatives |

| This compound | Thiophene-boronic acid | 5-Thienylisoxazole derivatives |

| This compound | Pyridine-boronic acid | 5-Pyridylisoxazole derivatives |

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization refers to the introduction of key chemical groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly efficient as it allows a common intermediate to be diversified into a range of final products without requiring a separate, multi-step synthesis for each one.

This compound is perfectly suited for this approach. The robust and high-yielding nature of palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings means that the C5-iodo group can be reliably transformed at a late stage. google.comevitachem.com A core structure containing the isoxazole can be built, and then a wide variety of aryl, heteroaryl, or alkynyl groups can be installed just before the final synthetic steps. This provides rapid access to a multitude of analogs for optimization of properties such as potency, selectivity, and metabolic stability. The reaction of this compound with various boronic acids or terminal alkynes exemplifies this powerful strategy for achieving molecular diversity. google.comgoogle.com

Mechanistic Investigations and Theoretical Elucidation of Reactivity

Studies on the Concerted vs. Stepwise Nature of Cycloaddition Reactions

The formation of the isoxazole (B147169) ring, a core structure of ethyl 5-iodoisoxazole-3-carboxylate, is often achieved through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. A key area of investigation in this reaction is whether it proceeds through a concerted or a stepwise mechanism.

Two primary mechanisms have been proposed for 1,3-dipolar cycloaddition reactions: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to explore the competition between these two pathways. For the reaction of a nitrone with ethene, calculations suggest that the concerted pathway is generally favored over the stepwise diradical process. researchgate.net However, the nature of the dipolarophile can influence the mechanism. For instance, the use of a highly reactive, antiaromatic dipolarophile like cyclobutadiene (B73232) can make the stepwise diradical pathway competitive with the concerted one. researchgate.net

The synthesis of isoxazoles, including derivatives like this compound, often utilizes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgresearchgate.net While thermal cycloadditions can lead to low yields and poor regioselectivity, various catalysts and reaction conditions have been developed to improve the efficiency and selectivity of isoxazole formation. scispace.com The specific substituents on both the nitrile oxide and the alkyne play a significant role in determining the preferred mechanistic pathway and the resulting regiochemistry of the isoxazole product. nih.gov

Detailed Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 5-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming carbon-carbon bonds and introducing a wide range of substituents onto the isoxazole ring.

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgresearchgate.net The reactivity of the halide follows the order I > Br > OTf >> Cl > F. libretexts.org

Transmetalation: In this step, the organic group from an organoboron compound (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. wikipedia.org This process requires the presence of a base to activate the organoboron reagent. organic-chemistry.org The base is believed to form a more nucleophilic borate (B1201080) species, which then reacts with the Pd(II) intermediate. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the Pd(0) catalyst and completes the cycle. libretexts.orgyoutube.com This step typically proceeds with retention of stereochemistry. wikipedia.org

The choice of ligands on the palladium catalyst is crucial for the success of the reaction, influencing both the rate and the scope of the transformation. sigmaaldrich.com Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. wikipedia.org

Role and Behavior of Hypervalent Iodine Intermediates in Transformations

Hypervalent iodine reagents have emerged as versatile and environmentally benign tools in organic synthesis, capable of mediating a wide range of transformations. researchgate.netorganic-chemistry.org In the context of isoxazole chemistry, they play a significant role in both the synthesis of the isoxazole ring and its subsequent functionalization.

One of the key applications of hypervalent iodine reagents is in the in situ generation of nitrile oxides from aldoximes. scispace.comrsc.orgescholarship.org Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and iodosylbenzene can oxidize aldoximes to the corresponding nitrile oxides, which can then undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoles. scispace.comrsc.org Mechanistic studies have shown that a key intermediate in some of these reactions is a hydroxy(aryl)iodonium species, which is generated in situ. nih.gov The use of hypervalent iodine reagents can lead to exceptionally high reaction rates and yields. scispace.com

Hypervalent iodine compounds can also be involved in oxidative cyclization reactions to form various heterocyclic systems. nih.gov Their electrophilic nature allows them to activate substrates and promote intramolecular ring formation. researchgate.net Furthermore, the reactivity of hypervalent iodine reagents can be tuned by the ligands attached to the iodine atom, allowing for a diverse range of chemical transformations. researchgate.net

Elucidation of Reaction Mechanisms for Ring-Opening and Rearrangement Processes

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be cleaved under certain conditions, leading to ring-opening and rearrangement reactions. researchgate.net These transformations provide access to a variety of valuable difunctionalized compounds.

The mechanism of isoxazole ring-opening can be initiated by various means, including reduction, base treatment, or photochemical irradiation. For instance, reductive ring-opening of C4-alkynylisoxazoles promoted by iron(III) can lead to the formation of 2-alkynylenaminones or polysubstituted furans, depending on the substituents on the isoxazole ring. researchgate.net The proposed mechanism involves the cleavage of the N-O bond, followed by isomerization or further reaction of the resulting intermediate. researchgate.net

In some cases, the ring-opening process is initiated by deprotonation. For example, the metabolic ring-opening of the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, is proposed to proceed through deprotonation at the C3 position, followed by an elimination process that cleaves the N-O bond. researchgate.net

Photochemical rearrangement of isoxazoles is another important transformation. Under UV irradiation, the weak N-O bond can undergo homolysis, leading to the formation of an acyl azirine intermediate. wikipedia.orgnih.govacs.org This intermediate can then rearrange to form an oxazole (B20620) or react with nucleophiles. wikipedia.org Recent studies have shown that photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of highly reactive and isolable ketenimines, which can serve as valuable synthetic intermediates. nih.govacs.org Thermal conditions can also induce valence isomerizations of substituted isoxazoles. acs.orgrsc.org

Radical Pathways in Isoxazole Chemistry

Radical reactions represent another facet of isoxazole chemistry. The generation of radical species can lead to unique and synthetically useful transformations.

Electron capture by the isoxazole ring can trigger the dissociation of the O-N bond, leading to a ring-opened radical anion. nsf.govnih.gov Subsequent photodetachment of an electron from this anion can generate a neutral diradical species. nsf.gov The interactions between the resulting radical centers can lead to a complex manifold of electronic states. nsf.govnih.gov

Radical pathways have also been proposed in the synthesis of isoxazoles. For example, a multicomponent reaction involving the cobalt-catalyzed reaction of a fluorinated alkyl iodide with styrene (B11656) and sodium azide (B81097) is proposed to proceed through a radical cascade mechanism to form a perfluoroalkylated isoxazole. rsc.org The mechanism involves the generation of a radical intermediate which undergoes a series of additions and a Kornblum–DeLaMare rearrangement. rsc.org Additionally, TEMPO-catalyzed aerobic oxidation for the synthesis of isoxazoles is suggested to proceed via a radical mechanism involving hydrogen abstraction. nanobioletters.com

Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For isoxazole (B147169) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, provide a reliable framework for predicting molecular geometries, electronic properties, and reactivity trends. nih.govresearchgate.netresearchgate.net

Theoretical studies on substituted isoxazoles have shown that the introduction of different functional groups significantly influences the electronic properties of the isoxazole ring. researchgate.net For ethyl 5-iodoisoxazole-3-carboxylate, the presence of the electron-withdrawing carboxylate group at the 3-position and the iodine atom at the 5-position dictates the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Calculated Electronic Properties of Substituted Isoxazoles (Analogues) This table presents hypothetical DFT-calculated values for related isoxazole derivatives to illustrate the expected trends for this compound, as specific data for this compound is not readily available in the literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| Isoxazole | -9.8 | 0.5 | 10.3 | 2.9 |

| Ethyl isoxazole-3-carboxylate | -10.2 | -0.1 | 10.1 | 3.5 |

| 5-Iodoisoxazole | -9.5 | 0.2 | 9.7 | 2.5 |

| This compound (Estimated) | -10.0 | -0.3 | 9.7 | 3.2 |

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the region around the oxygen and nitrogen atoms of the isoxazole ring would be expected to be electron-rich, while the area around the iodine atom and the carbonyl carbon would be more electron-deficient.

Molecular Dynamics Simulations of Reaction Transitions and Intermediates

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, including reaction dynamics, conformational changes, and the stability of reaction intermediates. While specific MD simulations for reactions of this compound are not extensively documented, the methodology is widely applied to understand complex reaction mechanisms in heterocyclic chemistry. nih.gov

For instance, MD simulations can be used to model the transition states of reactions involving the isoxazole ring, such as cycloaddition or ring-opening reactions. These simulations provide a dynamic picture of the potential energy surface, helping to identify the most probable reaction pathways and the lifetimes of transient intermediates. In the context of reactions involving hypervalent iodine reagents, MD simulations could elucidate the dynamic interactions between the substrate, the iodine reagent, and solvent molecules, offering a more complete understanding of the reaction environment. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. nih.govnih.govresearchgate.netresearchgate.net These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For a series of substituted isoxazoles, a QSRR model could be developed to predict their reactivity in a specific reaction, such as a coupling reaction or a cycloaddition. The model would use descriptors that capture the electronic, steric, and hydrophobic properties of the substituents.

Table 2: Examples of Molecular Descriptors Used in QSRR Studies

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molar refractivity, van der Waals volume |

| Topological | Connectivity indices, Shape indices |

| Quantum-Chemical | Hardness, Electronegativity, Electrophilicity index |

Analysis of Bonding in Hypervalent Iodine Systems and Their Influence on Reactivity

Hypervalent iodine compounds are frequently used as reagents in organic synthesis, including in reactions involving isoxazoles. nih.govescholarship.orgescholarship.orgacs.orgrsc.org The reactivity of these reagents is intrinsically linked to the nature of the bonding at the iodine center. The bonding in hypervalent iodine compounds is often described by the three-center-four-electron (3c-4e) bond model. nih.gov This model describes a linear arrangement of three atoms (L-I-L) where two bonding electrons and two non-bonding electrons are distributed over three molecular orbitals. This results in relatively weak and long bonds, which are key to the high reactivity of these compounds. nih.gov

Computational studies, including DFT and ab initio methods, have been instrumental in elucidating the nature of these bonds. nih.gov These studies have confirmed the highly polarized nature of the bonds to the iodine atom and have helped to rationalize the ligand exchange and reductive elimination processes that are central to the reactivity of hypervalent iodine reagents. nih.govacs.org In reactions involving this compound, a hypervalent iodine intermediate could be formed, and the nature of the bonding in this intermediate would be critical in determining the course of the reaction. The computational analysis of such an intermediate would provide valuable information on its stability and subsequent reactivity. researchgate.netresearchgate.net

Prediction of Regioselectivity and Stereoselectivity in Novel Reactions

Computational chemistry plays a pivotal role in predicting the regioselectivity and stereoselectivity of organic reactions. nih.govnih.gov For the synthesis of substituted isoxazoles, such as through 1,3-dipolar cycloaddition reactions, DFT calculations can be used to determine the activation energies for the formation of different regioisomers. nih.gov The regioisomer with the lower activation energy barrier is predicted to be the major product. This approach has been successfully applied to various cycloaddition reactions leading to heterocyclic systems. nih.gov

In the context of reactions involving this compound, computational methods could be used to predict the outcome of, for example, a cross-coupling reaction at the C-I bond. By calculating the energies of the transition states for different reaction pathways, it would be possible to predict the regioselectivity of the reaction. Similarly, for reactions that can lead to stereoisomers, computational modeling of the diastereomeric transition states can predict the stereochemical outcome. nih.gov

Table 3: Hypothetical Calculated Energy Barriers for a Regioselective Reaction

| Reaction Pathway | Regioisomer | Activation Energy (kcal/mol) | Predicted Outcome |

| Path A | 4-substituted product | 25.3 | Minor |

| Path B | 5-substituted product | 19.8 | Major |

These predictive capabilities are invaluable for the design of new synthetic routes and for understanding the factors that control the selectivity of chemical reactions.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The classical synthesis of 3,5-disubstituted isoxazoles often relies on the [3+2] cycloaddition of nitrile oxides with alkynes. researchgate.netrsc.org For ethyl 5-iodoisoxazole-3-carboxylate, this would typically involve the reaction of an iodoalkyne with a glyoxylate-derived hydroximinoyl chloride. While effective, future research should focus on developing more sustainable, efficient, and safer synthetic protocols.

Key avenues for exploration include:

Green Chemistry Approaches: Current methods may involve chlorinated solvents or stoichiometric base. rsc.org Future routes could explore the use of greener solvents like ionic liquids or deep eutectic solvents, which have been successfully used for other isoxazole (B147169) syntheses. acs.org Furthermore, developing catalytic, metal-free cycloaddition conditions would minimize waste and potential product contamination. rsc.org

One-Pot and Telescoped Reactions: Research into one-pot procedures where the hydroximinoyl chloride is generated and consumed in situ would improve process efficiency and avoid the isolation of potentially unstable intermediates. This approach has been successfully applied to the synthesis of related isoxazoles and could be adapted. nih.gov

Alternative Reagent Strategies: The development of novel, stable, and less hazardous precursors for both the nitrile oxide and the iodoalkyne components is a significant research goal. This could involve exploring new iodinating agents for the alkyne or alternative methods for generating the nitrile oxide dipole that avoid the use of N-chlorosuccinimide and strong bases.

Expansion of Reaction Scope for C5 and C3 Functionalization

The true synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The C5-iodo and C3-ester moieties offer distinct opportunities for molecular elaboration.

C5-Iodo Group Functionalization: The carbon-iodine bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. While Suzuki, Heck, and Sonogashira couplings are standard, future work should expand the scope of these transformations.

Broader Coupling Partner Scope: Research should move beyond simple aryl boronic acids to include more complex and sterically hindered coupling partners, heteroaromatic nucleophiles, and alkyl fragments via Negishi or Kumada-type couplings.

C-H Functionalization Synergy: Recent studies have demonstrated the direct palladium-catalyzed C4,C5-diarylation of ethyl isoxazole-3-carboxylate itself. researchgate.net An unexplored avenue is to combine the reactivity of the C-I bond with adjacent C4-H activation, allowing for programmed, sequential, or one-pot difunctionalization of the isoxazole core.

C3-Ester Group Modification: The ethyl carboxylate at the C3 position is a versatile functional group ripe for further transformation.

Amide Library Synthesis: Conversion of the ester to a diverse library of amides via aminolysis is a straightforward yet powerful strategy. This would provide access to a wide range of new chemical entities with potential biological activity, building on findings that other isoxazole-3-carboxamides are bioactive.

Reduction and Subsequent Chemistry: Reduction of the ester to the corresponding primary alcohol would open up new synthetic possibilities, allowing for etherification, oxidation to the aldehyde, or use as a building block in polymer synthesis.

| Potential Cross-Coupling Reactions at C5 | Coupling Partner | Catalyst System (Example) | Resulting Linkage |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C5-R (Aryl, Heteroaryl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C5-Alkyne |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C5-Alkene |

| Buchwald-Hartwig Amination | Amine/Amide | Pd Catalyst, Ligand, Base | C5-Nitrogen |

| Stille Coupling | Organostannane | Pd Catalyst | C5-R (Aryl, Vinyl) |

Exploration of Unconventional Reactivity Modes and Catalytic Systems

Moving beyond traditional thermal and transition-metal-catalyzed reactions, future research could unlock novel reactivity patterns for this compound.

Photoredox Catalysis: The C-I bond is an excellent chromophore for visible-light-mediated photoredox catalysis. This could enable radical-based C-C and C-heteroatom bond formations under mild conditions, providing access to products not achievable through traditional two-electron pathways. The use of photocatalysts like Ru(bpy)₃Cl₂ or organic dyes could be explored. researchgate.net

Electrosynthesis: Electrochemical methods offer a reagent-free way to induce redox reactions. The C-I bond could be electrochemically reduced to generate a radical or anionic intermediate for subsequent coupling. Likewise, the isoxazole ring itself could participate in electrochemical transformations, offering a green and highly tunable synthetic approach.

Dual Catalysis: Designing systems that employ two distinct catalysts to simultaneously or sequentially activate different positions of the molecule is a frontier in synthesis. A dual catalytic system could, for instance, combine a palladium catalyst for C5 cross-coupling with a photoredox catalyst to enable a radical reaction at another site in a single operation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from modern automation and flow chemistry technologies. acs.orgresearchgate.net These tools offer enhanced safety, reproducibility, and the ability to rapidly explore reaction space.

Telescoped Flow Synthesis: A multi-step flow process could be designed for the de novo synthesis of this compound. researchgate.net Such a system could handle potentially hazardous reagents or unstable intermediates safely by generating them on-demand in a closed loop, immediately followed by the next reaction step, such as the key cycloaddition. researchgate.net

Automated Library Generation: An automated platform could integrate the flow synthesis of the core scaffold with subsequent high-throughput diversification. durham.ac.ukacs.org A stream of the synthesized this compound could be split and directed into multiple parallel reactors, each containing a different coupling partner or reagent to functionalize the C5 or C3 position. This would enable the rapid generation of compound libraries for biological screening or materials science applications. durham.ac.uk

Advanced Analytical Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimization and the discovery of new reactivity. The application of advanced process analytical technology (PAT) is a key unexplored avenue.

In-situ Spectroscopy: Techniques such as ReactIR (FTIR), Raman spectroscopy, and in-situ NMR spectroscopy can monitor reactions in real-time. These methods provide invaluable data on reaction kinetics, the formation of transient intermediates, and catalyst speciation, allowing for rapid and rational optimization of reaction conditions, particularly within flow chemistry setups.

Real-time Mass Spectrometry: The use of mass spectrometry probes coupled directly to a reaction vessel can identify and track the concentration of reactants, intermediates, products, and byproducts as they form. This is especially powerful for elucidating complex reaction networks and identifying unexpected side reactions in the novel catalytic systems proposed above. By applying these advanced analytical tools, researchers can move beyond trial-and-error optimization to a more knowledge-driven approach to methods development.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling Ethyl 5-iodoisoxazole-3-carboxylate in laboratory settings?

- Methodological Answer : Proper handling requires full-body chemical-resistant suits, nitrile gloves inspected for integrity, and respiratory protection if aerosolization is possible. Spills should be contained using vacuum systems, and contaminated materials must be disposed of via licensed hazardous waste facilities . Glove removal techniques must avoid outer-surface contact to prevent skin exposure . Storage should adhere to GHS guidelines, ensuring ventilation and separation from incompatible substances .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is optimal for resolving stereochemistry and substituent positioning, particularly given the iodine atom’s heavy-atom effect . Complementary techniques include H/C NMR to confirm functional groups (e.g., ester carbonyl signals at ~165–170 ppm) and LC-MS for purity assessment. For iodine-specific analysis, X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS) can quantify elemental composition .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Key steps include:

- Iodination : Use N-iodosuccinimide (NIS) in anhydrous DMF at 0–5°C to minimize side reactions.

- Esterification : Employ Steglich conditions (DCC/DMAP) for carboxylate activation, monitoring via TLC (hexane:ethyl acetate 3:1).

- Purification : Column chromatography with silica gel (60–120 mesh) and gradient elution removes unreacted iodinating agents . Scale-up requires temperature-controlled reactors to manage exothermic reactions .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic models for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic disorder in crystal lattices or solvent inclusion. Use SHELXL’s PART and DFIX commands to model disorder, and validate with Hirshfeld surface analysis. Cross-validate NMR-derived torsion angles with SC-XRD results using Platon or Mercury software. For persistent mismatches, conduct variable-temperature NMR or neutron diffraction studies to probe conformational flexibility .

Q. What strategies mitigate inconsistent biological activity data in isoxazole derivatives like this compound?

- Methodological Answer : Variability may stem from:

- Solubility : Pre-screen compounds in DMSO/PBS mixtures (1–5% v/v) using dynamic light scattering (DLS) to assess aggregation.

- Metabolite Interference : Perform LC-MS/MS stability assays in simulated biological fluids (e.g., human liver microsomes).

- Target Selectivity : Use isothermal titration calorimetry (ITC) to compare binding affinities against off-target kinases (e.g., MAPK isoforms) . Dose-response curves (IC) should be replicated in ≥3 independent assays with positive/negative controls.

Q. How can computational methods guide the design of this compound analogs with enhanced stability?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict hydrolysis susceptibility at the ester group.

- Molecular Dynamics (MD) : Simulate solvation in explicit water models (TIP3P) to identify labile bonds.

- QSAR Modeling : Corporate Hammett constants (σ) for substituent effects on iodine’s electron-withdrawing capacity. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.